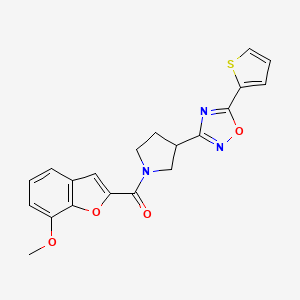
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran moiety with a methoxy substituent and a pyrrolidine ring linked to a thiophene and oxadiazole . The structural formula can be represented as follows:
This structure is significant as it combines multiple pharmacophores known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core, introduction of the methoxy group, and functionalization of the pyrrolidine with the thiophene and oxadiazole groups. The reactions often utilize coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of benzimidazole and benzofuran have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer) cells. The IC50 values reported for these compounds range from 1.2 µM to 5.3 µM, indicating potent activity against cancer cells while sparing non-cancerous cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | H460 | 4.4 |
The anticancer activity is primarily attributed to the ability of these compounds to inhibit tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells . Additionally, some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress within cells which can contribute to their anticancer efficacy .
Antimicrobial Activity
Preliminary investigations have also suggested potential antimicrobial properties for compounds in this class. For instance, certain derivatives have shown activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported around 8 µM . This suggests a dual action mechanism where the compound could potentially serve both as an anticancer and antimicrobial agent.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated a series of methoxy-substituted benzimidazole derivatives for their antiproliferative activity against several cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Antioxidant Activity Assessment : Another investigation measured the antioxidant capacity of similar compounds using various spectroscopic methods. Results indicated that certain derivatives not only inhibited cell proliferation but also reduced oxidative damage in vitro .
属性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-5-2-4-12-10-15(26-17(12)14)20(24)23-8-7-13(11-23)18-21-19(27-22-18)16-6-3-9-28-16/h2-6,9-10,13H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMDMSKWOWTDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














